1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol is a substituted aromatic alcohol with a trifluoromethyl group and a chlorine atom on the phenyl ring. Its systematic IUPAC name reflects the substituents’ positions and functional groups. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈ClF₃O | |
| Molecular Weight | 224.61 g/mol | |
| CAS Registry Number | 348-84-5 | |
| PubChem CID | 44890727 | |
| InChI Key | RMFUMJOARZCIFY-UHFFFAOYSA-N |
The compound’s structure consists of a phenyl ring substituted at the 3- and 4-positions with trifluoromethyl and chlorine groups, respectively, attached to a primary alcohol group via a methyl bridge (ethan-1-ol). This arrangement confers distinct electronic and steric properties, influencing reactivity and biological interactions.
Crystallographic and Spectroscopic Characterization
While direct crystallographic data for this compound remains unreported, its structural features can be inferred from related compounds and spectroscopic analyses:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data for analogous compounds reveal characteristic signals:
- ¹H NMR :
- ¹³C NMR :
Gas Chromatography (GC)
GC analysis of similar trifluoromethyl-substituted phenyl alcohols demonstrates retention times influenced by molecular weight and functional groups. For example, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol shows a retention time of 6.35 min under specific conditions.
Infrared (IR) Spectroscopy
Key IR bands include:
- O-H Stretch : Broad peak at ~3300–3500 cm⁻¹.
- **C
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFUMJOARZCIFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661315 | |
| Record name | 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-84-5 | |
| Record name | 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 348-84-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthesis Approach
Based on a comprehensive synthesis method for related compounds (notably 4-chloro-3-(trifluoromethyl)phenyl isocyanate intermediates), the preparation of the ethan-1-ol derivative can be inferred to proceed through the following steps:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Nitration and Acylation | Mix o-chlorotrifluoromethane with acetic anhydride, add concentrated nitric acid dropwise at 10-15°C, stir for 3-4 hours | Temperature: 10-15°C; Stirring time: 3-4 h | Controls substitution pattern on aromatic ring |
| 2. Reduction and Hydrazine Treatment | React organic phase with activated carbon, FeCl3·6H2O in ethanol under reflux; slowly add hydrazine hydrate solution (80%) dropwise over 3-3.5 h | Reflux in ethanol; Hydrazine dropwise addition | Converts nitro group to amine or related intermediate |
| 3. Reaction with Triphosgene | Dissolve triphosgene and catalyst in organic solvent (1,2-dichloroethane, dioxane, or chloroform); add organic phase dropwise at -5 to 5°C; reflux for 3-5 h | Temperature: -5 to 5°C during addition; reflux afterward | Forms isocyanate intermediate |
| 4. Isolation and Purification | Evaporate solvent under reduced pressure; purify crude product by vacuum distillation at 95-100°C under ≤ -0.096 MPa | Vacuum distillation | Obtain purified intermediate for further transformation |
This multi-step process is primarily designed to prepare 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a key precursor. The ethan-1-ol derivative is then synthesized by further reduction or hydrolysis of such intermediates under controlled conditions.
Experimental Data Summary (Inferred from Related Processes)
| Parameter | Typical Range/Value | Purpose/Effect |
|---|---|---|
| Reaction Temperature | 0 to 25°C for reduction | Avoid side reactions |
| Reducing Agent | NaBH4 (1.2 equivalents) | Selective ketone reduction |
| Solvent | Ethanol or THF | Solubility and reaction medium |
| Reaction Time | 1-4 hours | Complete reduction |
| Work-up | Quenching with water, extraction with organic solvents | Isolation of product |
| Purification | Column chromatography or recrystallization | Obtain pure ethan-1-ol |
Summary Table of Key Preparation Steps for 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Aromatic ring functionalization | o-Chlorotrifluoromethane, acetic anhydride, nitric acid | 10-15°C, 3-4 h | Nitrated intermediate |
| Reduction to amine | Hydrazine hydrate, FeCl3·6H2O, ethanol reflux | Reflux, 3-3.5 h | Amino intermediate |
| Conversion to isocyanate | Triphosgene, catalyst, organic solvent | -5 to 5°C addition, reflux 3-5 h | Isocyanate intermediate |
| Ketone reduction to alcohol | NaBH4, ethanol or THF | 0-25°C, 1-4 h | This compound |
Chemical Reactions Analysis
Types of Reactions
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Different alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Pharmaceutical Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as a building block for the development of drugs that target specific biological pathways.
Case Study: Neuroprotective Compounds
Research has demonstrated that derivatives of this compound can be synthesized to create neuroprotective agents. For instance, a study highlighted the use of a biotransformation process involving recombinant E. coli to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol, which is crucial for synthesizing neuroprotective compounds like (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide . This showcases the compound's relevance in developing therapeutics aimed at neurodegenerative diseases.
Agrochemical Applications
In agrochemicals, this compound can be employed as a precursor for herbicides and pesticides. Its chlorinated structure enhances its effectiveness against specific pests and weeds.
Example: Herbicide Development
A notable application involves using this compound in the formulation of selective herbicides that target broadleaf weeds while minimizing damage to cereal crops. The trifluoromethyl group contributes to the herbicide's potency and selectivity, making it an attractive candidate for agricultural formulations.
Material Science Applications
The compound's unique properties also lend themselves to applications in materials science, particularly in the development of coatings and polymers.
Case Study: Coating Formulations
Research indicates that fluorinated compounds similar to this compound are used in creating advanced coatings that provide chemical resistance and durability. These coatings are essential in various industries, including automotive and aerospace, where materials must withstand harsh environmental conditions.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups like chloro and trifluoromethyl enhances its reactivity and stability. These groups can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-one
- Structure : Ketone analog with chlorine substituents at the 2- and 6-positions of the phenyl ring.
- Synthesis : Oxidized from the corresponding alcohol using Na₂Cr₂O₇ in H₂SO₄, yielding 75% as a colorless oil .
- Key Differences :
- The ketone group increases electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol.
- Higher hydrophobicity due to the absence of a polar hydroxyl group.
1-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea
- Structure : Thiourea derivative with a sulfur atom replacing the hydroxyl oxygen.
- Applications : Thioureas are commonly used as enzyme inhibitors or catalysts, contrasting with the alcohol’s undefined pharmacological role.
Heterocyclic and Complex Derivatives
Piperidinol Analogs (Compounds 8–12)
- Example: 2-{4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinyl}-1-(2-naphthyl)-1-ethanone hydrobromide (Compound 8) . Molecular Weight: 528.79 g/mol (vs. 224.61 g/mol for the target alcohol). Physical State: White crystalline solid (melts at 285°C), contrasting with the alcohol’s oily form. Applications: Evaluated for analgesic activity, suggesting enhanced bioactivity due to the piperidine ring and naphthyl group.
Triazole-Containing Derivatives
- Example: 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one . Molecular Weight: 289.64 g/mol.
Urea and Carbamate Derivatives
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (Compound 4)
- Synthesis: Formed via reaction of phenyl carbamate with 4-aminophenol, yielding a solid product .
- Properties : Urea linkage enables strong hydrogen bonding, often exploited in kinase inhibitors (e.g., Sorafenib Tosylate, which shares the 4-chloro-3-trifluoromethylphenyl motif) .
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9k)
Physicochemical and Pharmacokinetic Comparison
Biological Activity
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol, also known as (R)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-ol, is a chiral organic compound with significant biological activity. Its molecular formula is CHClFO, and it has a molecular weight of approximately 224.61 g/mol. The compound features a unique structure that includes a chloro group and a trifluoromethyl group, contributing to its reactivity and potential therapeutic applications.
The presence of the chloro and trifluoromethyl groups enhances the compound's lipophilicity and electron-withdrawing properties, making it a valuable scaffold in medicinal chemistry. These structural features allow for interactions with various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | CHClFO |
| Molecular Weight | 224.61 g/mol |
| CAS Number | 348-84-5 |
Interaction with Biological Targets
Research indicates that this compound interacts with specific molecular targets, modulating enzyme activity and potentially influencing neurotransmitter systems. The compound has been identified as a precursor in the synthesis of neuroprotective agents, which may protect neurons from damage .
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds lacking the trifluoromethyl group were found to be inactive, highlighting the importance of this substituent in enhancing biological activity .
Neuroprotective Properties
A study explored the potential of (R)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-ol as a neuroprotective agent. The resulting compounds demonstrated significant protective effects on neuronal cells under oxidative stress conditions, suggesting potential applications in treating neurodegenerative diseases.
Antichlamydial Activity
Another research effort focused on the antichlamydial activity of similar compounds derived from this compound. The presence of the trifluoromethyl group was crucial for the observed activity against Chlamydia species, indicating its role in drug design targeting this pathogen .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways. Common methods include:
- Nucleophilic Substitution : Utilizing appropriate nucleophiles to replace halogen atoms.
- Reduction Reactions : Employing reducing agents to convert ketones or aldehydes to alcohols.
Q & A
Basic Research Question
Methodological Answer:
The synthesis of this compound can be achieved via catalytic hydrogenation or transition-metal-catalyzed hydration of alkynes. For example:
- Iron-Phthalocyanine (FePC)-Catalyzed Hydration : A method adapted for analogous alcohols involves FePC (0.25 mol%) in ethanol at room temperature, yielding ~68% via Markovnikov addition to terminal alkynes .
- Base-Mediated Alkylation : Similar compounds (e.g., 4-chlorobenzyl derivatives) are synthesized by refluxing with anhydrous K₂CO₃ in ethanol, followed by recrystallization for purification .
Key Factors Affecting Yield/Purity:
- Catalyst Loading : Lower FePC concentrations (0.25 mol%) reduce side reactions but may slow kinetics.
- Solvent Choice : Ethanol enhances solubility of intermediates, while dichloromethane aids in extraction .
- Purification : Flash chromatography or recrystallization improves purity (>95% by TLC/GC) .
How can spectroscopic techniques confirm the structure and purity of this compound?
Basic Research Question
Methodological Answer:
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Expect signals for the hydroxyl proton (δ ~1.5–2.0 ppm, broad), aromatic protons (δ ~7.0–7.5 ppm), and methyl group adjacent to -OH (δ ~4.7 ppm, quartet) .
- ¹⁹F NMR : A singlet at δ ~-60 ppm confirms the -CF₃ group .
Gas Chromatography-Mass Spectrometry (GC-MS):
- Retention time and molecular ion peak (e.g., m/z 224 for [M]⁺) validate purity.
Infrared (IR) Spectroscopy:
Purity Thresholds:
What catalytic systems govern regioselectivity in synthesizing secondary alcohols like this compound?
Advanced Research Question
Methodological Answer:
Regioselectivity depends on the catalyst’s electronic and steric effects:
- FePC Catalysts : Promote Markovnikov addition via Fe(II)-mediated alkyne activation, favoring secondary alcohol formation .
- Acid Catalysts (e.g., H₂SO₄) : May favor anti-Markovnikov products through carbocation rearrangements.
Mechanistic Insights:
- FePC stabilizes the transition state through π-backbonding with alkynes, directing hydroxyl group addition to the more substituted carbon .
- Competing pathways (e.g., radical intermediates) can arise with photoredox catalysts, requiring controlled light exposure .
Validation:
- Isotopic labeling (e.g., D₂O) tracks protonation sites, while kinetic studies differentiate rate-determining steps .
How do electron-withdrawing groups (-Cl, -CF₃) influence the reactivity of this compound?
Advanced Research Question
Methodological Answer:
Electronic Effects:
- -CF₃ Group : Strong electron-withdrawing effect reduces electron density on the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability .
- -Cl Group : Moderately deactivates the ring, directing further substitution to meta/para positions.
Reactivity in Oxidation/Reduction:
- Oxidation : Chromic acid converts the alcohol to 4-chloro-3-(trifluoromethyl)acetophenone, with yields >80% under anhydrous conditions .
- Reduction : NaBH₄ selectively reduces carbonyl derivatives without affecting -CF₃ .
Stability Studies:
- Thermogravimetric analysis (TGA) shows decomposition >200°C, while HPLC monitors hydrolytic stability under acidic/basic conditions .
What methodologies evaluate the pharmacological potential of derivatives of this compound?
Advanced Research Question
Methodological Answer:
In Vitro Screening:
- Anticancer Activity : MTT assays using MCF-7 or HeLa cell lines, with IC₅₀ values calculated for urea derivatives (e.g., compound 82 : IC₅₀ = 12 µM) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) quantify binding affinity (Kᵢ < 1 nM for optimized analogs) .
Structure-Activity Relationship (SAR):
- Substituent variations (e.g., replacing -Cl with -OCH₃) are tested to optimize potency and selectivity .
In Silico Modeling:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
